Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine typically involves the reaction of cyclopropylamine with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives .
Scientific Research Applications
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with similar structural features but lacking the benzo[dioxin] moiety.
2,3-Dihydrobenzo[b][1,4]dioxin-6-carbaldehyde: A precursor in the synthesis of the target compound.
Methanamine: A basic amine compound used in various chemical syntheses.
Uniqueness
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is unique due to its combination of a cyclopropyl group and a benzo[dioxin] moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
902742-37-4 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C12H15NO2/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,1-2,5-6,13H2 |
InChI Key |
UZOVCJLWNHBMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
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